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Compound of Interest

Compound Name: Spiro[3.5]nonan-7-ylmethanamine

Cat. No.: B1524267

In the landscape of modern medicinal chemistry, there is a significant strategic shift away from
flat, aromatic molecules towards more complex, three-dimensional (3D) scaffolds. This
paradigm, often termed "escaping from flatland," is driven by the pursuit of drug candidates
with improved pharmacological profiles, including enhanced potency, greater selectivity, and
better physicochemical properties. Spirocyclic compounds, which feature two rings connected
by a single common atom, are at the forefront of this movement.[1] Their rigid, well-defined 3D
conformations offer a unique structural framework that can present binding vectors in novel
regions of chemical space, leading to improved interactions with biological targets.

This guide provides a comprehensive technical overview of Spiro[3.5]nonan-7-
ylmethanamine, a versatile building block embodying the principles of 3D scaffold design. We
will delve into its structural and physicochemical properties, outline robust synthetic and
characterization protocols, and explore its significant potential in the development of next-
generation therapeutics for researchers, scientists, and drug development professionals.

Part 1: Core Molecular Identification and
Physicochemical Profile

Precise identification is the cornerstone of chemical research. Spiro[3.5]nonan-7-
ylmethanamine is a saturated bicyclic amine with a primary amine functionality, offering a key
point for chemical elaboration.

Definitive Identifiers:
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CAS Number: 877125-98-9[2]

Molecular Formula: C1oH19N[2]

IUPAC Name: (Spiro[3.5]nonan-7-yl)methanamine

InChiKey: OPYDFKJFDKKDIO-UHFFFAOYSA-N[2]

Comparative Physicochemical Data

To appreciate the properties of Spiro[3.5]nonan-7-ylmethanamine, it is instructive to compare
it with its ketone precursor and an isomeric amine. This comparison highlights how functional

group modifications influence key drug-like properties.

Spiro[3.5]nonan-7-

Spiro[3.5]nonan-7-

Spiro[3.5]nonan-2-

Property . ylmethanamine
ylmethanamine one (Precursor)
(Isomer)
Molecular Weight 153.26 g/mol [2] 138.21 g/mol 153.26 g/mol
InChIK OPYDFKJFDKKDIO- YNMVUESBVUUFDF- APYWMMPGEMCQJ
n ey

UHFFFAOYSA-N[2]

UHFFFAOYSA-N

C-UHFFFAOYSA-N

Topological Polar
Surface Area (TPSA)

26.02 A2

17.07 A2

26.02 A2

logP (Predicted)

~2.5

~1.9

~2.5

Data for precursors and isomers sourced from PubChem and other chemical databases for
comparative context.

The introduction of the primary amine increases the molecule's polarity (higher TPSA)
compared to the ketone precursor, which can be critical for modulating solubility and target
interactions, particularly those involving hydrogen bonding.

Part 2: Synthesis and Derivatization Strategy

The most direct and industrially scalable approach to synthesizing Spiro[3.5]nonan-7-
ylmethanamine is through the reductive amination of its corresponding ketone,
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Spiro[3.5]nonan-7-one.
Causality in Method Selection

Reductive amination is the preferred pathway for several reasons:

» Efficiency: It is a one-pot or two-step reaction that reliably converts a ketone to a primary
amine.

e Precursor Availability: Spiro[3.5]nonan-7-one is a commercially available or readily
synthesizable starting material.[3]

» Versatility: This method can be adapted to produce secondary or tertiary amines by using
primary or secondary amines instead of an ammonia source, allowing for rapid library
generation.

Experimental Protocol: Reductive Amination

This protocol outlines a robust, self-validating procedure for the synthesis of the target
compound.

Objective: To synthesize Spiro[3.5]nonan-7-ylmethanamine from Spiro[3.5]nonan-7-one.

Materials:

Spiro[3.5]nonan-7-one
o Ammonium acetate or Ammonia in Methanol (7N solution)

e Sodium cyanoborohydride (NaBHsCN) or a safer alternative like Sodium
triacetoxyborohydride (STAB)

e Methanol (Anhydrous)
e Dichloromethane (DCM)
e Saturated sodium bicarbonate solution

o Saturated sodium chloride (brine) solution
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e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

e Hydrochloric acid (HCI) in diethyl ether or dioxane (for salt formation if desired)
Procedure:

e Imine Formation:

o In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve
Spiro[3.5]nonan-7-one (1.0 eq) in anhydrous methanol.

o Add ammonium acetate (10 eq) or a 7N solution of ammonia in methanol (10-15 eq).

o Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the
intermediate imine. Progress can be monitored by TLC or LC-MS.

e Reduction:
o Cool the reaction mixture to 0 °C in an ice bath.

o Slowly add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: NaBHsCN is toxic
and releases HCN gas upon contact with strong acid. Work in a well-ventilated fume hood.

o Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
e Work-up and Extraction:

o Quench the reaction by slowly adding water.

[¢]

Reduce the volume of methanol using a rotary evaporator.

[¢]

Add saturated sodium bicarbonate solution to basify the mixture to a pH of ~9-10.

[e]

Extract the aqueous layer with dichloromethane (3 x 50 mL).

o

Combine the organic layers, wash with brine, and dry over anhydrous MgSOa.

o Purification and Isolation:
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o Filter the drying agent and concentrate the organic phase under reduced pressure to yield
the crude product.

o Purify the crude amine by flash column chromatography on silica gel, using a gradient of
methanol in dichloromethane (e.g., 0% to 10% MeOH) with 1% triethylamine to prevent
streaking.

o The final product is isolated as a free base (typically an oil). For improved stability and
handling, it can be converted to its hydrochloride salt by dissolving in ether and adding a
solution of HCI in ether.

Synthesis Workflow Diagram

_ Ammonia Source
(Spwo[S.S]nonan-?-one) ((e.g., NH4OAC))

Imine Formation

(MeOH| RT)
. . Reducing Agent
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Reduction
(RT, 12h)

(Spiro[B.5]nonan-7-y|methanamine)

Click to download full resolution via product page

Caption: Reductive amination workflow for Spiro[3.5]nonan-7-ylmethanamine.

Part 3: Applications in Drug Discovery

The rigid spiro[3.5]nonane core fixes the orientation of the aminomethyl substituent, presenting
it to biological targets from a well-defined vector. This structural constraint is highly
advantageous for optimizing ligand-receptor interactions.

Rationale for Use: A Scaffold for Enhanced Binding
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Spirocycles are increasingly used to:

e Improve Potency: By locking the conformation of a molecule, the entropic penalty of binding
is reduced, often leading to higher affinity.

e Enhance Selectivity: The precise 3D arrangement of functional groups can allow for selective
binding to a specific receptor subtype over others.

o Optimize Physicochemical Properties: The introduction of sp3-rich centers can improve
solubility and metabolic stability compared to flat aromatic systems.[1]

While direct biological data for Spiro[3.5]nonan-7-yImethanamine is limited in public
literature, its isomeric counterpart, Spiro[3.5]nonan-2-ylmethanamine, has been investigated for
its potential in treating neurological disorders.[4] Studies indicate it acts as a selective
antagonist at dopamine D2 receptors, a key target in conditions like schizophrenia and
Parkinson's disease.[4] This provides a strong rationale for exploring the 7-ylmethanamine
iIsomer in similar therapeutic areas, as the altered exit vector could lead to a different binding
mode or selectivity profile.

Therapeutic Potential and Target Classes

The aminomethyl functionality serves as a versatile anchor for derivatization, enabling the
synthesis of libraries targeting a wide range of proteins:

o G-Protein Coupled Receptors (GPCRs): The amine can act as a key pharmacophoric
element, mimicking endogenous ligands.

o Enzymes (Kinases, Proteases): It can be acylated to form amides that occupy hydrophobic
pockets or form critical hydrogen bonds.

e lon Channels: The charged form of the amine can interact with negatively charged residues
within channel pores.

Conceptual Role in Target Engagement

The diagram below illustrates how the spiro scaffold orients the functional sidechain (R-group),
which is attached via the aminomethyl linker, for optimal interaction with a hypothetical receptor
binding pocket.
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Caption: Spiro scaffold orienting a functional sidechain within a receptor.

Part 4: Quality Control and Characterization

Confirming the identity and purity of the synthesized Spiro[3.5]nonan-7-ylmethanamine is

critical. A multi-technique approach ensures a comprehensive and trustworthy analysis.

Standard Characterization Workflow

Purity Assessment (HPLC): High-Performance Liquid Chromatography coupled with a UV
detector (if derivatized) or an Evaporative Light Scattering Detector (ELSD) is used to
determine the purity of the final compound, typically aiming for >95%.

Structural Confirmation (NMR):
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o H NMR: Provides information on the number and environment of protons. Expect

complex aliphatic signals for the ring protons and a characteristic signal for the -CHz-NH:z

group.

o 183C NMR: Confirms the carbon skeleton, including the unique quaternary spiro carbon.

o Mass Verification (MS): Low-resolution or high-resolution mass spectrometry confirms the

molecular weight of the compound. For CioH19N, the expected [M+H]* ion would be

approximately m/z 154.16.

e Functional Group ldentification (FT-IR): Infrared spectroscopy can confirm the presence of

the N-H bonds of the primary amine (typically two bands in the 3300-3500 cm~? region) and

C-H aliphatic stretches.

Table of Expected Analytical Data

Analysis Technique

Expected Result /
Observation

Rationale for Use

A major peak with m/z =

Confirms molecular weight and

LC-MS assesses purity
154.16 ([M+H]*) .
simultaneously.
Complex multiplets in the 0.8-
2.5 ppm range. A singlet or
] PP I g Elucidates the proton
1H NMR triplet for the -CHzN- protons
framework of the molecule.
around 2.5-3.0 ppm. A broad
singlet for the -NH2 protons.
Signals in the aliphatic region
(20-60 ppm). A key signal for Confirms the number of unique
13C NMR the quaternary spiro carbon carbons and the carbon
(~35-45 ppm). A signal for the -  skeleton.
CH:zN- carbon (~40-50 ppm).
N-H stretching bands (~3300- )
) Confirms the presence of key
3500 cm™1). C-H stretching ) )
FT-IR functional groups (primary
bands (~2850-2950 cm~1). N-H )
. amine).
bending (~1600 cm~1).
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Conclusion

Spiro[3.5]nonan-7-yImethanamine stands out as a valuable and versatile building block for
contemporary drug discovery. Its inherent three-dimensionality, conferred by the rigid
spirocyclic core, provides a robust platform for designing ligands with superior pharmacological
properties. The straightforward synthesis via reductive amination and the presence of a
reactive primary amine handle make it an accessible and attractive scaffold for creating diverse
chemical libraries. As medicinal chemistry continues to explore beyond "flatland," compounds
like Spiro[3.5]nonan-7-yImethanamine will be instrumental in developing the next generation
of selective, potent, and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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